

Lucitanib (LUCpPy-IN-1): A Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: *lucPpy-IN-1*

Cat. No.: *B10806442*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucitanib, also known as **LUCpPy-IN-1**, E-3810, or AL3810, is a potent, orally administered small-molecule inhibitor of multiple receptor tyrosine kinases. It primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFR α/β). By inhibiting these pathways, Lucitanib disrupts key processes in tumor growth, angiogenesis, and metastasis. This document provides a comprehensive technical guide on the safety and handling of Lucitanib for laboratory research and drug development professionals.

Physicochemical Properties

Lucitanib is typically supplied as a hydrochloride salt, which is a crystalline solid. The following table summarizes its key chemical and physical properties.

Property	Value	Source(s)
Chemical Formula	C ₂₆ H ₂₅ N ₃ O ₄	
Molecular Weight	443.5 g/mol (free base)	
Formula Weight	516.4 g/mol (dihydrochloride)	
CAS Number	1058137-23-7 (free base)	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (approx. 5 mg/ml); Slightly soluble in ethanol, dimethyl formamide, and PBS (pH 7.2)	
Storage	Store at -20°C	
Stability	≥4 years at -20°C	

Safety and Handling

While a specific Safety Data Sheet (SDS) for Lucitanib is not publicly available, as an investigational antineoplastic agent, it should be handled with the utmost care, following established protocols for cytotoxic compounds. The following guidelines are based on general

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